1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea typically involves the condensation of appropriate aldehydes with thiourea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anticancer or antimicrobial activities.
Industry: Its unique chemical properties can be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, disrupting normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer, this compound shares some structural similarities but differs significantly in its applications and properties.
Cetylpyridinium chloride and domiphen bromide: These compounds have similar structural features and are known for their antimicrobial properties.
Uniqueness
1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea stands out due to its unique combination of a thiourea group with a conjugated diene system, which imparts distinct chemical reactivity and potential biological activities not commonly found in similar compounds.
Properties
IUPAC Name |
1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3S/c1-20-12-16-23(17-13-20)26-25(29)28-27-24(18-14-21-8-4-2-5-9-21)19-15-22-10-6-3-7-11-22/h2-19H,1H3,(H2,26,28,29)/b18-14+,19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVUCNBFGPEIK-JSAVKQRWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C=CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.